4,4-Diphenylcyclohexanone
Overview
Description
Scientific Research Applications
Synthesis and Educational Applications
- Synthesis of Bisphenol Z : An organic chemistry experiment demonstrates the synthesis of bisphenol Z, derived from the reaction of phenol with cyclohexanone, which includes 4,4-Diphenylcyclohexanone as a starting material. This process is significant in educational settings, providing insights into electrophilic aromatic substitution and discussions on polymer synthesis and environmental toxicology (Gregor, 2012).
Liquid Crystalline Polymers
- Thermotropic Liquid Crystalline Poly(Arylidene−Ether)s : Research on thermotropic liquid crystalline poly(arylidene−ether)s based on 4-methyl cyclohexanone moiety reveals their potential in creating nematic mesophases over a wide temperature range. Such polymers are significant for their mesomorphic properties and potential applications in materials science (Aly, El-Khawaga, Hussein, Sayed, 2013).
Chemical Reactions and Compounds
- Cyclodimerizations of Alkyl Styryl Ketones : The study of the reaction of alkyl styryl ketones with Fe3(CO)12 leads to the formation of 3-acyl-4,5-diphenylcyclohexanones. This research provides insights into the chemical behavior and potential applications of diphenylcyclohexanone derivatives in organic synthesis (Ueda, Otsuji, 1986).
Photoreactivity and Photochemistry
- Photochemistry of Allenic Counterparts : Exploring the photochemistry of allenic analogs of 4,4-diphenylcyclohexenone, this study contributes to understanding the photoreactivity of cyclohexenones and their derivatives. The findings have implications for the development of photochemically active compounds in various scientific applications (Zimmerman, Baker, Bottner, Morrissey, Murphy, 1993).
properties
IUPAC Name |
4,4-diphenylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPHZZUBQAASNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196461 | |
Record name | Cyclohexanone, 4,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diphenylcyclohexanone | |
CAS RN |
4528-68-1 | |
Record name | Cyclohexanone, 4,4-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Diphenylcyclohexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanone, 4,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the conformation of 4,4-diphenylcyclohexanone?
A1: Unlike typical cyclohexane rings which adopt a chair conformation, research indicates that 4,4-diphenylcyclohexanone exists in a flattened chair conformation. This distortion arises from the steric interactions between the two bulky phenyl groups attached to the same carbon atom in the ring [].
Q2: How was the structure of 4,4-diphenylcyclohexanone determined?
A2: The structure of 4,4-diphenylcyclohexanone has been investigated using various methods, including X-ray crystallography [] and spectroscopic techniques []. These analyses provided insights into bond lengths, bond angles, and overall molecular geometry, confirming the flattened chair conformation.
Q3: Are there any known reactions involving 4,4-diphenylcyclohexanone?
A3: Yes, one study investigated the dehydrobromination reaction of a related compound, cis-2,6-dibromo-4,4-diphenylcyclohexanone []. While the study didn't focus on the reaction mechanism, it showcased the reactivity of the molecule and its potential as a precursor for other compounds.
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